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molecular formula C12H11FN2O B8558799 3-Fluoro-4-(3-oxopiperidin-1-yl)benzonitrile

3-Fluoro-4-(3-oxopiperidin-1-yl)benzonitrile

Cat. No. B8558799
M. Wt: 218.23 g/mol
InChI Key: LGGMRFBGNXXNLI-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

To a solution of 3-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (2.4 g, 10.90 mmol) in CH2Cl2 (50 mL) was added Dess-Martin Periodinane (6.93 g, 16.35 mmol). The reaction was stirred at rt for 1 h. The reaction was then diluted with CH2Cl2, washed with aqueous 10% Na2S2O3, saturated aqueous Na2CO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-50% EtOAc/Hex to give the product, 3-fluoro-4-(3-oxopiperidin-1-yl)benzonitrile, (730 mg, 3.35 mmol, 30.7% yield) as a white foam. Anal. Calcd. for C12H11FN2O m/z 218.2, found: 219.1 (M+H)+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([OH:16])[CH2:11]1)[C:5]#[N:6].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1N1CC(CCC1)O
Name
Quantity
6.93 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous 10% Na2S2O3, saturated aqueous Na2CO3 and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-50% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1N1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.35 mmol
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 30.7%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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